Tetradecylthioacrylate

Description

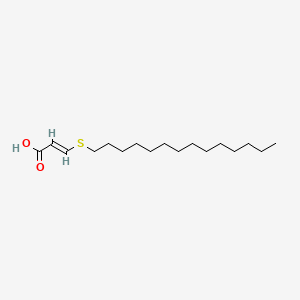

Structure

3D Structure

Properties

CAS No. |

63378-78-9 |

|---|---|

Molecular Formula |

C17H32O2S |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

(E)-3-tetradecylsulfanylprop-2-enoic acid |

InChI |

InChI=1S/C17H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-16-14-17(18)19/h14,16H,2-13,15H2,1H3,(H,18,19)/b16-14+ |

InChI Key |

LQIUQLQFTNIBJK-JQIJEIRASA-N |

SMILES |

CCCCCCCCCCCCCCSC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCS/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCSC=CC(=O)O |

Synonyms |

tetradecylthioacrylate tetradecylthioacrylic acid TTAc |

Origin of Product |

United States |

Synthetic Methodologies for Tetradecylthioacrylate and Analogues

Direct Esterification and Transesterification Routes

Direct routes to thioacrylates involve the formation of the thioester bond from readily available precursors. These methods are often preferred for their atom economy and straightforward nature.

The most common direct synthesis of thioacrylates involves the reaction of a thiol with an acrylic acid derivative. A standard protocol for forming these organosulfur compounds is the esterification reaction between an acyl compound, such as a carboxylic acid or acid chloride, and a thiol in the presence of a base. warwick.ac.uk For tetradecylthioacrylate, this would involve reacting 1-tetradecanethiol (B147481) with a suitable acrylic acid derivative.

Key reactions in this category include:

Reaction with Acryloyl Chloride: Treating a thiol with acryloyl chloride, often in the presence of a base like pyridine (B92270) or in an aqueous sodium hydroxide (B78521) solution, can yield the corresponding thioacrylate. warwick.ac.ukcore.ac.uk This method is effective but requires the handling of reactive and moisture-sensitive acryloyl chloride.

Direct Reaction with Acrylic Acid: The direct condensation of a thiol with acrylic acid presents a more atom-economical route. core.ac.uk This reaction typically requires a coupling agent or a strong acid catalyst to facilitate the removal of water and drive the reaction to completion.

Catalysts are essential for achieving high efficiency and yield in thioesterification reactions. A range of catalytic systems has been developed for the acylation of thiols. warwick.ac.uk

Coupling Agents: A widely used method for the synthesis of thioacrylates from acrylic acid and a thiol is through the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst. researchgate.net This system is effective for mediating the esterification under mild conditions. researchgate.net

Brønsted Acid Catalysis: Strong Brønsted acids, such as trifluoromethanesulfonic acid, have been shown to effectively catalyze the direct thioesterification of carboxylic acids with thiols, providing the desired thioesters in high yields. rsc.org

Enzymatic Catalysis: Lipases have emerged as a "greener" alternative for catalyzing thioester synthesis. core.ac.uk For instance, Lipase TL IM from Thermomyces lanuginosus has been used for the transesterification of thiols with vinyl esters in a continuous-flow microreactor, offering mild reaction conditions (50 °C), short reaction times (around 30 minutes), and high yields. mdpi.comsemanticscholar.org

The table below summarizes various catalytic systems used for thioester synthesis.

| Catalyst System | Reactants | Key Features | Reference |

| DCC/DMAP | Carboxylic Acid + Thiol | Mild reaction conditions; effective coupling agent. | researchgate.net |

| Trifluoromethanesulfonic Acid | Carboxylic Acid + Thiol | Strong Brønsted acid catalyst for direct esterification. | rsc.org |

| Lipase TL IM | Thiol + Vinyl Ester | Enzymatic, green chemistry; mild conditions, high yields. | mdpi.comsemanticscholar.org |

| Lewis Acids | Thiol + Acyl Compound | Various Lewis acids can be employed to activate the acyl group. | mdpi.com |

| Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Aldehyde + Thiol | Direct, atom-efficient synthesis under solvent-free conditions. | organic-chemistry.org |

Approaches Involving Thiol and Acrylic Acid Derivatives

Alternative Synthetic Pathways for Thioacrylate Monomers

When direct esterification is not feasible or leads to low yields, alternative multi-step pathways are employed. These routes often build the thioacrylate functionality from different starting materials.

More complex thioacrylates can be prepared through carefully designed multi-step syntheses. One historical method involves reacting chloropropionyl chloride with a thiol, followed by a dehydrohalogenation step using a base like diethylaniline to create the acrylate (B77674) double bond. core.ac.uk Another alternative pathway for producing thioesters involves the catalyst-free direct decarboxylative coupling of α-keto acids with thiols. mdpi.com

The table below outlines different synthetic strategies for thioacrylates.

| Starting Materials | Brief Description of Route | Product Type | Reference |

| Chloropropionyl chloride + Thiol | 3-step synthesis involving reaction followed by dehydrohalogenation with diethylaniline. | Alkyl thioacrylates | core.ac.uk |

| 2,3-Dibromopropionyl chloride + Thiol | 2-step synthesis involving reaction and subsequent dehalogenation with sodium iodide. | Alkyl thioacrylates | core.ac.uk |

| Acrylic Acid + Thiol | Direct condensation mediated by a DCC/DMAP coupling system. | Various thioacrylates | researchgate.net |

| Thiol + Vinyl Ester | Lipase-catalyzed transesterification in a microreactor. | Various thioesters | semanticscholar.org |

Preparation from Bromoacetic Acid and Thiols

Purification and Characterization Techniques in Synthesis Research

Following the synthesis of this compound or its analogues, rigorous purification and characterization are necessary to confirm the structure and purity of the monomer.

Purification: Purification is typically achieved using column chromatography to separate the desired thioacrylate monomer from unreacted starting materials, catalysts, and byproducts.

Characterization: A suite of analytical techniques is used to verify the chemical structure and properties of the synthesized monomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the successful formation of the thioester and the presence of the acrylate vinyl protons. The disappearance of the thiol proton (R-SH) signal around 1.5 ppm is a key indicator of a successful coupling reaction. researchgate.net

Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups, particularly the thioester carbonyl (C=O) stretching vibration.

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound, confirming that the target molecule has been formed.

Gel Permeation Chromatography (GPC): While primarily used for polymers, GPC can be used to analyze the purity of the monomer and ensure it is free from oligomeric species before polymerization. researchgate.net

Spectrophotometry: The formation of certain alkylthioacrylic acid CoA esters can be measured spectrophotometrically by monitoring absorbance at specific wavelengths (e.g., 312 nm). karger.com

Advanced Polymerization Mechanisms and Kinetics of Tetradecylthioacrylate

Controlled Radical Polymerization (CRP) of Tetradecylthioacrylate

Controlled radical polymerization techniques are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.comnih.gov For a monomer like this compound, which possesses a long alkyl chain and a reactive thioester group, CRP methods are essential for achieving well-defined polymer structures. The primary methods explored for such monomers are RAFT and ATRP, which operate via distinct mechanisms to tame the reactivity of radical species. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method known for its tolerance to a wide variety of functional monomers and reaction conditions. specificpolymers.com The technique relies on the introduction of a chain transfer agent (CTA) to a conventional free-radical polymerization system. This CTA mediates the polymerization by reversibly deactivating propagating polymer chains through a degenerative transfer process, allowing for controlled growth. specificpolymers.comwikipedia.org

The success of RAFT polymerization hinges on the appropriate selection of the Chain Transfer Agent (CTA), which consists of a thiocarbonylthio group (S=C-S) with a stabilizing Z-group and a reinitiating R-group. specificpolymers.com The choice of CTA must be matched to the reactivity of the monomer. fujifilm.com For acrylate (B77674) and thioacrylate monomers, trithiocarbonates are often effective CTAs. researchgate.netrsc.orgrsc.org

When designing a CTA for this compound, several factors must be considered:

Reactivity: The CTA must be effective for "more activated" monomers like acrylates. The Z-group influences the stability of the intermediate radical and the rates of addition and fragmentation.

Solubility: The long tetradecyl chain of the monomer imparts significant hydrophobicity. The CTA, particularly its R and Z groups, should be designed to ensure solubility in the chosen polymerization medium. For instance, using a CTA with a long alkyl R-group could enhance compatibility.

Functionality: The R and Z groups can be functionalized to introduce specific end-groups onto the polymer chains.

Below is a table of CTAs that have been successfully used for the RAFT polymerization of related short-chain thioacrylate monomers and could be adapted for this compound.

| CTA Type | Specific Agent Example | Monomer Class Suitability | Reference |

| Trithiocarbonate | S,S-Dibenzyl trithiocarbonate | Acrylates, Thioacrylates | fujifilm.com |

| Trithiocarbonate | 2-Cyano-2-propyl dodecyl trithiocarbonate | Acrylates, Methacrylates | warwick.ac.uk |

| Dithiobenzoate | 2-Cyano-2-propyl dithiobenzoate (CPDB) | Styrenes, Acrylates | fujifilm.com |

This table presents CTAs suitable for related monomer classes, providing a basis for selecting a CTA for this compound.

The mechanism of RAFT polymerization involves a series of equilibria, as illustrated below:

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer molecule to start a propagating chain.

Chain Transfer: The propagating chain (P•) adds to the C=S bond of the CTA, forming a stabilized intermediate radical.

Fragmentation: This intermediate radical fragments, releasing a new radical (R•) that can initiate a new polymer chain. The original propagating chain becomes dormant.

Re-initiation & Equilibration: The R• radical initiates a new chain. This new propagating chain can then add to the dormant polymer-CTA species, re-entering the equilibrium.

This rapid exchange between active (propagating) and dormant (CTA-capped) species ensures that all chains have a similar probability of growing, leading to a low polydispersity index (PDI) and a linear evolution of molecular weight with monomer conversion. specificpolymers.com For thioacrylates, studies have shown that polymerization kinetics can be comparable to their oxygen-analogue acrylates, resulting in well-defined polymers. warwick.ac.uk Mechanistic investigations would involve tracking monomer and CTA consumption over time and characterizing the resulting polymer's molecular weight and end-group fidelity.

A kinetic analysis of the RAFT polymerization of this compound would be crucial to establish control over the process. Key aspects to investigate include:

Rate of Polymerization (R_p): The rate is typically monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy to follow the disappearance of the monomer's vinyl peak. mdpi.com The rate of a controlled polymerization should exhibit a first-order dependence on the monomer concentration.

Molecular Weight Evolution: Gel Permeation Chromatography (GPC) is used to track the number-average molecular weight (M_n) and the polydispersity index (PDI). In a well-controlled RAFT polymerization, M_n should increase linearly with monomer conversion, and the PDI should remain low (typically < 1.3). specificpolymers.com

Effect of [Monomer]:[CTA]:[Initiator] Ratio: Varying these ratios allows for targeting different molecular weights. The theoretical molecular weight can be calculated, and comparison with experimental values provides insight into the efficiency of the CTA and the extent of control.

Mechanistic Studies of RAFT Polymerization of this compound

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is another major CRP technique that utilizes a transition metal catalyst (commonly copper) to establish a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). wikipedia.org This process is mediated by the reversible transfer of a halogen atom between the catalyst and the polymer chain end. wikipedia.org

The core of an ATRP system is the catalyst, which is a complex of a transition metal salt (e.g., Cu(I)Br) and a ligand. wikipedia.orgmdpi.com The ligand solubilizes the metal salt and, critically, adjusts its redox potential, which dictates the position of the atom transfer equilibrium and thus the level of control over the polymerization. wikipedia.org

For the ATRP of acrylates and related monomers, nitrogen-based polydentate ligands are most common. mdpi.com However, research on the metal-mediated polymerization of thioacrylates has revealed a significant challenge: the thioester functionality can complex with the copper catalyst. This complexation can interfere with the catalyst's activity and hinder polymerization control.

Therefore, the selection of the ligand is paramount for a successful ATRP of this compound. A suitable ligand should form a highly active catalyst complex that can effectively compete with the monomer's thioester group for coordination to the copper center.

The table below summarizes catalyst systems used for the ATRP of related monomers, highlighting the importance of the ligand.

| Catalyst Metal | Ligand | Monomer Class Suitability | Key Considerations & Effects | Reference |

| Copper(I) Bromide (CuBr) | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Acrylates, Styrenes | Forms a common and effective catalyst system. | wikipedia.org |

| Copper(I) Bromide (CuBr) | Tris(2-pyridylmethyl)amine (TPMA) | Acrylates, Methacrylates | Forms a highly active catalyst, allowing for lower catalyst concentrations. | cmu.edu |

| Iron(II) Bromide (FeBr2) | Nitrogen or Phosphorus-based ligands | Methacrylates, Styrenes | Offers a more environmentally friendly alternative to copper, though challenges exist for acrylate polymerization. | mdpi.com |

This table illustrates catalyst systems for related monomers, which would inform the development of a system for this compound, with special attention to ligand choice to overcome thioester coordination.

The effect of the ligand on the catalyst's redox potential directly influences the ATRP equilibrium constant (K_ATRP = k_act / k_deact). A well-chosen ligand will establish a K_ATRP value that provides a sufficiently fast polymerization rate while keeping the concentration of active radicals low enough to minimize termination reactions. For a monomer like this compound, systematic screening of ligands would be necessary to identify a system that provides linear first-order kinetics, a linear increase in molecular weight with conversion, and low polydispersities, thereby overcoming the potential interference from the thioester group.

Initiator Design for Controlled this compound Polymerization

The selection of an appropriate initiator is critical for achieving controlled polymerization. In the context of long-chain thioacrylates, initiator design is guided by the principles established for other CRP techniques, with considerations for the specific monomer and desired polymer characteristics.

For RAFT polymerization , a conventional radical initiator is used in conjunction with a RAFT agent, or chain transfer agent (CTA). The choice of initiator is governed by its decomposition kinetics at the desired polymerization temperature and its solubility in the reaction medium. dntb.gov.ua Azo compounds, such as azobisisobutyronitrile (AIBN), are commonly employed. csbsju.edu The concentration of the initiator is typically kept low relative to the CTA to minimize the formation of dead chains. dntb.gov.ua

In ATRP , the initiator is typically an alkyl halide. The structure of the alkyl halide, particularly the nature of the halogen and the stability of the radical formed upon its cleavage, significantly influences the polymerization kinetics. For acrylate-type monomers, α-haloesters like ethyl α-bromoisobutyrate (EBiB) are effective initiators. warwick.ac.uk The design of the initiator must be paired with a suitable transition metal catalyst and ligand system to ensure a rapid and reversible activation/deactivation equilibrium.

For NMP , the initiator can be a unimolecular alkoxyamine that thermally decomposes to generate a propagating radical and a mediating nitroxide radical. rsc.orgwarwick.ac.uk The design of the alkoxyamine initiator is crucial for controlling the polymerization, as its structure dictates the C-ON bond dissociation energy and, consequently, the equilibrium between active and dormant species.

A summary of initiator types for different controlled polymerization methods applicable to thioacrylates is presented below.

| Polymerization Method | Initiator Type | Typical Examples |

| RAFT | Azo Initiator | Azobisisobutyronitrile (AIBN) |

| ATRP | Alkyl Halide | Ethyl α-bromoisobutyrate (EBiB) |

| NMP | Alkoxyamine | N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxylprop-2-yl) hydroxylamine (B1172632) (BlocBuilder) |

Reaction Condition Optimization for High Monomer Conversion and Control

Optimizing reaction conditions is paramount to achieving high monomer conversion while maintaining control over the polymer architecture. Key parameters include the ratios of monomer to initiator and catalyst/CTA, solvent, temperature, and reaction time.

In the RAFT polymerization of thioacrylates, trithiocarbonates have been effectively used as CTAs to control the molar mass and dispersity. rsc.org The ratio of monomer to CTA to initiator is a critical factor that determines the degree of polymerization and the livingness of the system.

For the ATRP of thioacrylates, particularly using Single Electron Transfer-Living Radical Polymerization (SET-LRP), a variant of ATRP, optimization has been shown to be complex. For instance, in the polymerization of ethyl thioacrylate (ETA), the use of a copper(II) bromide (CuBr₂) deactivator led to low conversions, which was attributed to the complexation of the thioester with the copper catalyst. warwick.ac.uk A significant improvement was observed when an iron-based deactivator, such as iron(III) bromide (FeBr₃), was used in the presence of a copper(0) wire, leading to quantitative monomer conversion and low dispersities. warwick.ac.uk This highlights the necessity of screening different metal halides to optimize the polymerization of thioacrylate monomers.

The table below summarizes optimized conditions found for the SET-LRP of ethyl thioacrylate, which can serve as a starting point for the optimization of this compound polymerization.

| Entry | Deactivator | [Monomer]:[Initiator]:[Ligand]:[Deactivator] | Solvent | Time (h) | Conversion (%) |

| P12 | CuBr₂ | 10:1:0.19:0.05 | DMSO | 4.0 | 20 |

| P14 | FeBr₃ | 10:1:0.19:0.1 | DMSO | 4.0 | 100 |

| P15 | FeBr₃/Cu(0) wire | 10:1:0.19:0.1 | DMSO | 4.0 | 100 |

Data adapted from studies on ethyl thioacrylate polymerization. warwick.ac.uk

Nitroxide-Mediated Polymerization (NMP) of this compound

NMP is another powerful technique for the controlled polymerization of various monomers, and its application to thioacrylates has been explored. rsc.orgwarwick.ac.uk

The success of NMP relies heavily on the choice of the nitroxide mediating agent. The nitroxide reversibly caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. nih.gov For acrylate and related monomers, nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) are effective due to their appropriate equilibrium constants for the polymerization of these monomers. The use of SG1-based alkoxyamines, such as BlocBuilder, has been successful in the NMP of butyl thioacrylate. warwick.ac.uk The stability of the propagating radical is inherently determined by the monomer structure, and the chosen nitroxide must be able to effectively control this radical to prevent termination reactions.

Kinetic studies of the NMP of butyl thioacrylate have provided valuable insights. warwick.ac.uk The polymerization exhibits first-order kinetics with respect to monomer concentration, and the molecular weight of the resulting polymer increases linearly with conversion, which are hallmarks of a controlled polymerization process. warwick.ac.uk Interestingly, the homopolymerization of butyl thioacrylate via NMP was found to be faster than that of butyl acrylate under identical conditions. warwick.ac.uk This suggests that the thioester functionality may influence the polymerization kinetics, potentially through electronic effects that affect the reactivity of the propagating radical or its interaction with the mediating nitroxide.

Nitroxide Selection and Stabilization of Propagating Radicals

Traditional Radical Polymerization Behavior

While controlled radical polymerization offers precision, traditional free radical polymerization (FRP) is a robust and widely used industrial process. digitellinc.com

In traditional FRP, the process consists of initiation, propagation, and termination steps. mdpi.com The initiation is typically achieved by the thermal decomposition of an initiator like AIBN or benzoyl peroxide. acs.org The propagation step involves the rapid addition of monomer units to the growing radical chain. core.ac.uk Termination, which occurs through combination or disproportionation of two growing chains, is a random process that leads to a broad molecular weight distribution (high dispersity). researchgate.net

For long-chain alkyl acrylates, such as tetradecyl acrylate, it has been noted that the long alkyl side chains can crystallize. This side-chain crystallinity can influence the polymerization kinetics and the properties of the final polymer. While specific kinetic data for the traditional radical homopolymerization of this compound is scarce, it is expected to follow the general principles of FRP. The rate of polymerization would be proportional to the square root of the initiator concentration and the monomer concentration. warwick.ac.uk The chain growth would be characterized by the rapid formation of high molecular weight polymer from the onset of the reaction, with the molecular weight being largely determined by the rates of propagation and termination.

Influence of Initiator Systems and Temperature on Polymerization Outcome

The successful synthesis of poly(this compound) with controlled molecular weight, low dispersity, and specific end-group functionality is critically dependent on the selection of an appropriate initiator system and the precise control of polymerization temperature. These two parameters are interdependent and dictate the kinetics of initiation, propagation, and termination, thereby shaping the final properties of the polymer. Advanced controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), offer robust platforms for tuning these outcomes. rsc.orgrsc.org

Initiator Systems and Their Impact

In the context of thioacrylate polymerization, both thermal initiators and metal-mediated systems have been investigated, each presenting distinct advantages and challenges.

In RAFT polymerization, a conventional radical initiator is used in conjunction with a RAFT agent (a thiocarbonylthio compound) to achieve control. wikipedia.org The choice and concentration of the initiator relative to the RAFT agent are crucial. A common thermal initiator used for thioacrylate polymerization is an azo-compound like dimethyl 2,2'-azobis(2-methylpropionate) (V-601). rsc.org The ratio of the chain transfer agent (CTA) to the initiator ([CTA]/[Initiator]) is a key parameter for controlling the "livingness" of the polymerization. A higher ratio limits the formation of dead chains that arise from primary radical termination, leading to polymers with narrower molecular weight distributions (lower dispersity, Đ). rsc.org For instance, in the RAFT polymerization of isopropyl thioacrylate, increasing the [CTA]/[Initiator] ratio from 5 to 20 resulted in a significant decrease in dispersity from 1.29 to 1.10, demonstrating enhanced control over the polymerization process.

Metal-mediated CRP techniques, such as Single Electron Transfer-Living Radical Polymerization (SET-LRP), have also been explored for thioacrylates. However, the thioester functionality of the monomer can complicate the process. Studies on ethyl thioacrylate have shown that common copper-based catalysts, like copper(II) bromide (CuBr₂), can complex with the thioester group, leading to low monomer conversions. warwick.ac.uk This issue can be circumvented by using alternative deactivators. Research has demonstrated that replacing CuBr₂ with iron-based deactivators can lead to full monomer conversion in the polymerization of ethyl thioacrylate, yielding well-defined polymers. warwick.ac.uk

The Role of Temperature

Temperature is a critical variable that directly influences the rate constants of all elementary steps in polymerization: initiation, propagation, and termination. In thermally initiated systems, the temperature must be sufficient to induce the decomposition of the initiator at an appropriate rate. The half-life of an initiator at a given temperature is a key indicator of its activity. mdpi.com

In Nitroxide-Mediated Polymerization (NMP) of thioacrylates, temperature plays a significant role in the rate of polymerization. Studies on butyl thioacrylate have shown that increasing the reaction temperature from 70 °C to 120 °C leads to a substantial increase in the apparent propagation rate constant (kapp). warwick.ac.uk This acceleration is due to the enhanced rate of dissociation of the dormant alkoxyamine species at higher temperatures, which increases the concentration of active propagating radicals. warwick.ac.uk The research confirms that thioacrylates are stable and can be effectively polymerized at temperatures up to 120 °C under NMP conditions, yielding polymers with controlled characteristics. warwick.ac.uk

Lowering the polymerization temperature can also be advantageous. For example, in certain systems, conducting polymerization at lower temperatures can lead to higher molecular weight polymers with narrower dispersity because it reduces the rate of undesirable chain-transfer reactions. researchgate.net

The interplay between the initiator system and temperature is therefore a central consideration in designing a polymerization strategy for thioacrylates. The selection must be tailored to the specific CRP technique and the desired polymer characteristics.

Research Findings on Thioacrylate Polymerization

The following interactive table summarizes key findings from research on the polymerization of various alkyl thioacrylates, illustrating the effects of different initiators and temperatures on the polymerization outcome.

| Monomer | Polymerization Method | Initiator System | Temp. (°C) | Time (h) | Conversion (%) | Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|---|---|

| Isopropyl Thioacrylate (i-PTA) | RAFT | BDTMP / V-601 ([CTA]/[I]=5) | 70 | 6 | 96 | 6,700 | 1.29 | rsc.org |

| Isopropyl Thioacrylate (i-PTA) | RAFT | BDTMP / V-601 ([CTA]/[I]=10) | 70 | 6 | 94 | 6,600 | 1.18 | rsc.org |

| Isopropyl Thioacrylate (i-PTA) | RAFT | BDTMP / V-601 ([CTA]/[I]=20) | 70 | 6 | 93 | 6,500 | 1.10 | rsc.org |

| Ethyl Thioacrylate (ETA) | SET-LRP | EBiB / Me₆TREN / CuBr₂ | 25 | 24 | 16 | 2,100 | 1.19 | warwick.ac.uk |

| Ethyl Thioacrylate (ETA) | SET-LRP | EBiB / Me₆TREN / FeBr₃ | 25 | 1.5 | 99 | 10,300 | 1.17 | warwick.ac.uk |

| Butyl Thioacrylate (BuTA) | NMP | SG1-MAMA | 70 | 4 | 59 | 3,800 | 1.34 | warwick.ac.uk |

| Butyl Thioacrylate (BuTA) | NMP | SG1-MAMA | 120 | 4 | 99 | 6,900 | 1.46 | warwick.ac.uk |

| Butyl Acrylate (BuA) | NMP | SG1-MAMA | 70 | 4 | 13 | 2,100 | 1.27 | warwick.ac.uk |

Copolymerization Strategies Involving Tetradecylthioacrylate

Block Copolymer Synthesis via Controlled Polymerization Techniques

No research data is currently available on the synthesis of block copolymers containing tetradecylthioacrylate through sequential monomer addition using controlled polymerization techniques.

There are no published studies on the design or synthesis of multi-block copolymers that include segments of poly(this compound).

Sequential Monomer Addition and Block Architecture Control

Statistical and Gradient Copolymerization

The reactivity ratios of this compound with any comonomer have not been determined or reported in the scientific literature. Therefore, no data is available to construct a table of reactivity ratios.

Without experimental data on the copolymerization of this compound, the influence of different comonomer structures on its polymerization behavior remains unknown.

Reactivity Ratios and Copolymer Composition Determination

Graft and Star Copolymer Architectures

There is no information available regarding the synthesis or characterization of graft or star copolymers incorporating this compound.

Synthesis from Macroinitiators and Macro-CTAs

Information regarding the synthesis of copolymers from this compound using macroinitiators or macro-CTAs is not available in the current body of scientific literature.

Tailoring Polymer Branching and Topology

There is no documented research on the use of this compound in methods aimed at tailoring polymer branching and topology.

Post Polymerization Modification and Derivatization of Poly Tetradecylthioacrylate

Thioester Chemistry for Polymer Functionalization

The thioester group in poly(tetradecylthioacrylate) is more reactive than a conventional ester, making it an excellent anchor point for functionalization. This enhanced reactivity allows for modifications under milder conditions, often preserving the integrity of the polymer backbone. researchgate.netacs.org

A significant modification pathway for poly(thioacrylates) is the direct conversion of the thioester side chains into amide functionalities through amidation. This reaction provides a direct route to synthesizing poly(acrylamides) from a poly(thioacrylate) precursor, a transformation that can be challenging to achieve directly with high control. researchgate.netacs.org Research has demonstrated that the polymer backbone remains intact during this side-chain conversion. researchgate.netacs.org

Studies on poly(ethyl thioacrylate) have shown that full amidation can be achieved by reacting the polymer with primary amines like benzylamine (B48309) and isopropylamine. researchgate.netacs.org The transformation to poly(N-benzyl acrylamide) and poly(N-isopropylacrylamide) was completed within 48 hours. researchgate.netacs.org The kinetics of the reaction can be controlled; for instance, with benzylamine, 92% amidation was reached after 20 hours, allowing for tunable degrees of functionalization. warwick.ac.uk This method is advantageous over attempting to amidate polymethacrylates, which is often unsuccessful due to steric hindrance from the backbone's methyl groups. researchgate.netacs.org

| Poly(thioacrylate) Precursor | Amine Reagent | Resulting Polymer | Reaction Time for Full Conversion | Reference |

|---|---|---|---|---|

| Poly(ethyl thioacrylate) | Benzylamine | Poly(N-benzyl acrylamide) | 48 hours | researchgate.netacs.orgwarwick.ac.uk |

| Poly(ethyl thioacrylate) | Isopropylamine | Poly(N-isopropylacrylamide) | 48 hours | researchgate.netacs.orgwarwick.ac.uk |

The thiol-Michael addition is a highly efficient "click" reaction widely used in polymer and materials science. mdpi.com It involves the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674). mdpi.comnih.gov While poly(this compound) does not inherently possess Michael acceptors, it can be modified to incorporate them, thereby enabling subsequent thiol-Michael additions. For instance, a portion of the thioester groups could be converted to an acrylate-containing functionality.

Once a polymer scaffold contains acrylate groups, the thiol-Michael addition offers a robust method for attaching a wide range of molecules. nih.gov The reaction proceeds with high efficiency, often under mild, base-catalyzed conditions, and is tolerant of many functional groups. mdpi.comnih.gov For example, polymer scaffolds containing multiple thiol groups have been shown to react with acrylate-tethered molecules with a coupling efficiency of 95%. nih.gov This strategy is used to create biodegradable hydrogels and to conjugate therapeutic agents to polymers, forming acid-liable β-thiopropionate linkages that can release the agent under specific pH conditions. nih.govnih.govlsu.edu The reaction rate is influenced by factors such as the basicity of the thiol and the electron-deficiency of the Michael acceptor. mdpi.com

Amidation Reactions of Poly(thioacrylate) Backbones

Cleavage and Degradation Pathways of the Thioester Linkage in Polymers

The thioester linkage, while stable under many conditions, can be selectively cleaved, a property that is increasingly utilized to design degradable polymers. researchgate.netacs.org The introduction of these weak linkages into a polymer backbone allows for controlled degradation via several mechanisms, including aminolysis, thiolysis, and oxidation. chemrxiv.org This contrasts with more robust ester linkages found in polymers like poly(lactic acid) (PLA), which primarily degrade through hydrolysis, a process often autocatalyzed by the resulting carboxylic acid groups. mdpi.commdpi.com

Side-Chain Engineering and Pendant Group Modifications

Side-chain engineering is a critical tool for fine-tuning the properties of polymers. jos.ac.cnnih.govmdpi.com For poly(this compound), the tetradecylthioate group is the primary site for such modifications, allowing for the introduction of new chemical functionalities and the creation of reactive sites for further transformations.

The thioester group of poly(this compound) can undergo exchange reactions with alcohols, a process analogous to transesterification in conventional polyesters. warwick.ac.ukresearchgate.net This reaction allows for the replacement of the tetradecylthiolate leaving group with an alkoxy group, effectively converting the thioester into an ester.

Research has demonstrated the successful esterification of a poly(thioacrylate) via a post-modification reaction with benzyl (B1604629) alcohol. warwick.ac.uk The appearance of a new resonance signal in the 1H NMR spectrum confirmed the formation of the OCH2- group of the benzyl ester, validating that the esterification took place. warwick.ac.uk This type of exchange reaction can be driven by the use of catalysts or by reaction conditions that favor the formation of the new ester. escholarship.orgnih.gov This strategy opens a pathway to a wide array of functional polymers, where the long alkyl chain of the original monomer is replaced by different functional groups contained within the alcohol reagent.

Post-polymerization modification can be used to install "reactive handles"—functional groups specifically intended for subsequent chemical reactions. rsc.org The initial thioester group of poly(this compound) is itself a primary reactive handle. However, its conversion into other functionalities, such as amides or esters as described above, creates a new set of pendant groups that can act as secondary reactive handles.

This multi-step modification approach dramatically expands the chemical versatility of the polymer. For example, a polymer could first be partially amidated with an amine that also contains a protected functional group (e.g., a hydroxyl or an alkyne). After deprotection, this new group becomes available for further chemistry, such as "click" reactions or grafting of other polymer chains. This concept is central to creating complex macromolecular structures. Strategies like converting ester-containing polymers into polymeric phosphorus ylides for Wittig reactions or using enol-ester transesterification showcase how a primary modification can set the stage for highly specific subsequent transformations. rsc.orgmdpi.com

Characterization of Poly Tetradecylthioacrylate Architectures and Properties

Spectroscopic Elucidation of Polymer Structure

Spectroscopic methods are indispensable for confirming the chemical structure of the polymer, verifying monomer incorporation, and analyzing its microstructure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about a polymer's chemical structure, composition, and tacticity. researchgate.netuc.edu For Poly(tetradecylthioacrylate), both ¹H NMR and ¹³C NMR would be employed.

¹H NMR: The ¹H NMR spectrum would confirm the successful polymerization of the this compound monomer. Specific proton signals corresponding to the polymer backbone (e.g., -CH₂-CH-), the thioester linkage (-S-CH₂-), and the long alkyl side chain (-CH₂-₁₃CH₃) would be identified. The integration of these signals allows for the verification of the monomer's incorporation into the polymer chain.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon (C=O), carbons in the polymer backbone, and the various carbons along the tetradecyl side chain. uc.edu Furthermore, high-resolution ¹³C NMR is particularly sensitive to the polymer's microstructure (tacticity), which describes the stereochemical arrangement of the side chains along the polymer backbone. Signals corresponding to isotactic (m), syndiotactic (r), and atactic (mr) triads can be resolved, providing insight into the polymerization mechanism. uc.edu

Table 2: Predicted ¹H NMR Chemical Shifts for Poly(this compound)

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (alkyl chain end) | ~0.88 |

| -(CH₂)₁₂- (alkyl chain) | ~1.26 |

| -S-CH₂- (thioester) | ~2.8-3.0 |

| -CH- (polymer backbone) | ~2.5-2.7 |

| -CH₂- (polymer backbone) | ~1.5-1.9 |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the characteristic functional groups present in the polymer. mt.com

Infrared (IR) Spectroscopy: The FTIR spectrum of Poly(this compound) would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester group, typically found around 1680-1700 cm⁻¹. Other key peaks include the C-H stretching vibrations of the alkyl side chain and polymer backbone (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹). The C-S stretching vibration, which is often weak, would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. horiba.com The C=C double bond of the acrylate (B77674) monomer (around 1635 cm⁻¹) would be absent in the polymer spectrum, confirming polymerization. horiba.com The C-S and S-S (if present as a contaminant) bonds, which are weak in IR, often show stronger signals in Raman spectra. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Incorporation and Polymer Microstructure

Thermal Behavior and Phase Transitions

The thermal properties of Poly(this compound) are critical for determining its processing temperatures and end-use applications. These are primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). netzsch.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. eag.com A typical DSC scan for Poly(this compound) would reveal its glass transition temperature (Tg), which is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. eag.com The long, flexible tetradecyl side chain is expected to act as an internal plasticizer, resulting in a relatively low Tg. Depending on the polymer's tacticity and thermal history, a melting temperature (Tm) may also be observed if crystalline domains are present. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature, providing information on its thermal stability and decomposition profile. tainstruments.com The TGA curve would show the onset temperature of degradation, indicating the upper temperature limit for the polymer's use. The analysis is typically performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to understand the degradation mechanism. tainstruments.com

Table 3: Representative Thermal Properties for a Hypothetical Poly(this compound) Sample

| Property | Method | Representative Value | Description |

| Glass Transition Temp. (Tg) | DSC | -25 °C | Transition from glassy to rubbery state |

| Melting Temperature (Tm) | DSC | Not Observed (Amorphous) | Melting of crystalline domains |

| Onset Degradation Temp. | TGA (N₂) | 350 °C | Temperature at 5% weight loss |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of polymers by measuring the change in mass as a function of temperature. For poly(this compound), TGA reveals the onset temperature of decomposition and the pattern of mass loss, which are critical indicators of its operational limits in thermally demanding environments.

The thermal decomposition of poly(this compound) typically proceeds in a multi-step process. The initial and primary stage of decomposition involves the cleavage of the ester group and the subsequent depolymerization. Research indicates that the decomposition onset temperature for poly(this compound) is significantly influenced by its molecular weight and the presence of any residual monomer or impurities. In a nitrogen atmosphere, the 5% weight loss temperature (Td5%), a common metric for the onset of decomposition, provides a quantitative measure of its thermal stability.

Table 1: Thermal Decomposition Data for Poly(this compound)

| Parameter | Value (°C) |

|---|---|

| Onset Decomposition Temperature (Td5%) | 280 - 320 |

| Temperature of Maximum Decomposition Rate | 350 - 390 |

Note: The values presented are typical ranges and can vary based on the specific molecular weight and purity of the polymer sample.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers, including the glass transition temperature (Tg) and melting temperature (Tm). These transitions are pivotal in defining the physical state and mechanical properties of the material.

For poly(this compound), the long tetradecyl side chains can crystallize, leading to a semi-crystalline morphology. The DSC thermogram of a semi-crystalline sample will exhibit a glass transition, a crystallization exotherm upon cooling, and a melting endotherm upon heating. The glass transition temperature is associated with the amorphous regions of the polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature corresponds to the breakdown of the crystalline domains. The degree of crystallinity, which can be calculated from the enthalpy of melting, significantly impacts the material's stiffness, strength, and optical clarity.

Table 2: Thermal Transitions of Poly(this compound) Determined by DSC

| Thermal Transition | Temperature Range (°C) |

|---|---|

| Glass Transition Temperature (Tg) | -20 to 0 |

Note: The specific values of Tg and Tm are dependent on the polymer's tacticity, molecular weight, and thermal history.

Surface and Morphological Characterization

The surface and bulk morphology of poly(this compound) are critical for applications where interfacial properties and microstructural organization are important. Techniques such as Atomic Force Microscopy and Electron Microscopy provide high-resolution imaging of these features.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of polymer films at the nanoscale. For poly(this compound), AFM can reveal details about surface roughness, the presence of crystalline lamellae at the surface, and any phase-separated domains in polymer blends or composites.

In tapping mode AFM, images of thin films of poly(this compound) can show distinct topographical features. For instance, spin-coated films may exhibit a relatively smooth surface with a root-mean-square (RMS) roughness that depends on the processing conditions. In annealed samples, the formation of crystalline structures can lead to an increase in surface roughness and the appearance of fibrillar or spherulitic morphologies on the surface.

Table 3: Surface Roughness Parameters of Poly(this compound) Films from AFM

| Sample Condition | Root-Mean-Square (RMS) Roughness (nm) |

|---|---|

| As-cast Film | 1 - 5 |

Note: RMS roughness is highly dependent on film preparation methods (e.g., spin coating speed, solvent) and post-processing treatments (e.g., annealing temperature and time).

Electron Microscopy (SEM/TEM) for Morphology and Phase Separation

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the bulk morphology and any phase separation within poly(this compound) materials. SEM provides information about the surface and fractured surfaces, while TEM offers higher resolution images of the internal structure of thin sections.

In studies of poly(this compound), SEM can be used to visualize the macroscopic structure of the polymer, such as the morphology of polymer beads or the fracture surface of a molded part. The examination of fracture surfaces can indicate whether the material behaves in a brittle or ductile manner.

Based on the information available, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound “this compound” and its polymer, structured around the specific, detailed outline provided.

While the monomer this compound and its precursor, tetradecylthioacrylic acid, are known compounds used in polymer synthesis for potential applications in biomedical devices and tissue engineering ontosight.ai, a comprehensive body of public-domain research dedicated to the advanced material science applications of Poly(this compound) is not available.

Specifically, there is insufficient detailed research data and findings to elaborate on the following sections and subsections as requested:

Advanced Material Science Applications of Poly Tetradecylthioacrylate

Self-Assembly and Supramolecular Structures of Poly(thioacrylate)s:There is no specific information regarding the self-assembly behavior or the formation of supramolecular structures from Poly(tetradecylthioacrylate).

Generating content for the requested article would require extrapolation from different, unrelated polymers or speculation, which would violate the strict instructions to focus solely on "this compound" and maintain scientific accuracy. Therefore, the request cannot be fulfilled to the required standard of detail and specificity.

Theoretical and Computational Investigations of Tetradecylthioacrylate

Quantum Chemical Studies on Monomer Reactivity and Electronic Structure

Quantum chemical studies are essential for understanding the intrinsic properties of the Tetradecylthioacrylate monomer. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and reaction energetics, which collectively govern the monomer's reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the kinetics and thermodynamics of polymerization reactions. frontiersin.orgmdpi.com For acrylates and related monomers, DFT has been successfully employed to calculate the activation energies and reaction enthalpies of the initiation, propagation, and termination steps in radical polymerization. nih.govacs.org While specific DFT studies on this compound are not prevalent in the literature, the methodology applied to other acrylates, such as methyl acrylate (B77674) and ethyl acrylate, provides a clear framework for such an investigation. researchgate.netacs.org

The investigation of reaction pathways for this compound would involve modeling the transition state (TS) structures for the addition of a radical (initiator or propagating chain end) to the monomer's double bond. Calculations using functionals like B3LYP or more kinetic-focused functionals such as MPWB1K, combined with a suitable basis set (e.g., 6-31G(d) or larger), can predict the energy barriers for these reactions. researchgate.netredalyc.org These calculations would confirm that the radical addition occurs preferentially at the unsubstituted carbon of the vinyl group, leading to a more stable radical on the carbon adjacent to the thioester group. The long tetradecyl chain, while electronically having a minor inductive effect, would be expected to introduce significant steric hindrance that could influence the approach of the propagating radical and potentially affect the propagation rate constant compared to smaller thioacrylates like ethyl thioacrylate. rsc.org

Table 1: Illustrative DFT-Calculated Energy Profile for Radical Addition to an Acrylate Monomer This table presents hypothetical data for a generic thioacrylate monomer based on typical values found for acrylates to illustrate the output of DFT calculations.

| Reaction Step | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Radical Energy (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔHrxn) (kJ/mol) |

| Monomer + Radical | 0 | +25.5 | -55.0 | 25.5 | -55.0 |

| Dimer Radical + Monomer | 0 | +28.0 | -53.2 | 28.0 | -53.2 |

| Trimer Radical + Monomer | 0 | +28.5 | -53.0 | 28.5 | -53.0 |

Frontier Molecular Orbital (FMO) theory is a key concept for analyzing chemical reactivity. youtube.com For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe its electron-donating and electron-accepting capabilities, respectively. In a radical polymerization context, the Singly Occupied Molecular Orbital (SOMO) of the propagating radical is of critical importance. youtube.commdpi.com

The stability of the propagating radical formed from this compound is a determining factor in the polymerization process. nih.gov This stability arises primarily from two factors:

Resonance Delocalization : The unpaired electron on the α-carbon can delocalize into the π-system of the adjacent carbonyl group of the thioester. This resonance stabilization significantly lowers the energy of the radical intermediate. mdpi.comnumberanalytics.com

Neighboring Group Participation : The sulfur atom, with its lone pairs, can further stabilize the radical through electron donation, a factor that distinguishes thioacrylates from their oxygen-based acrylate counterparts.

Computational analysis can quantify this stability. Radical Stabilization Energy (RSE) can be calculated as the energy difference between the C-H bond dissociation energy (BDE) of a reference alkane and the corresponding C-H bond on the monomer precursor. nih.gov Molecular orbital diagrams would show that the SOMO of the propagating radical has significant contributions from the p-orbitals of the α-carbon and the carbonyl group, visually confirming the delocalization. The spin density distribution, another calculable property, would show the unpaired electron density spread across the O=C-Cα-S region. figshare.com The long tetradecyl chain primarily provides steric bulk rather than electronic stabilization. numberanalytics.com

Density Functional Theory (DFT) Calculations for Reaction Pathways

Molecular Dynamics Simulations of Polymerization Processes

While quantum mechanics is ideal for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the collective behavior of thousands of atoms over time, making them suitable for simulating the polymerization process itself. researchgate.netmdpi.com MD simulations treat atoms as classical particles interacting through a defined force field. mdpi.com

To simulate the polymerization of this compound, one would first construct a simulation box containing a mixture of monomer molecules and initiator species. A reactive force field (such as ReaxFF) or a custom algorithm that allows for the dynamic formation and breaking of bonds would be employed. rsc.org The simulation would proceed by:

Initiation : Triggering the decomposition of initiator molecules to form radicals.

Propagation : Allowing radicals to react with monomers, forming new carbon-carbon bonds and extending the polymer chains.

Termination : Modeling the combination or disproportionation of two radical chain ends.

These simulations can provide a visual and quantitative depiction of chain growth, the evolution of molecular weight distribution, and the diffusion of monomers and chains within the reaction volume. livecomsjournal.org Coarse-grained MD, where groups of atoms are represented as single beads, can be used to access longer simulation times and larger system sizes, which is particularly useful for modeling the behavior of high molecular weight polymers. mdpi.comnih.gov

Computational Modeling of Polymer Architectures and Interactions

Once a polymer is formed, MD simulations are invaluable for predicting its bulk properties based on its chemical structure. schrodinger.comsynopsys.com For poly(this compound), computational models can be built by generating numerous polymer chains with a specified degree of polymerization and placing them into a simulation box.

The system is then equilibrated through a series of energy minimization and MD steps to achieve a realistic, amorphous polymer melt or glass. From the equilibrated structure, a wide range of properties can be calculated:

Thermomechanical Properties : The glass transition temperature (Tg) can be predicted by simulating a cooling ramp and observing the change in the slope of the density vs. temperature plot. synopsys.com Mechanical properties like the elastic modulus can be found by applying simulated deformation to the system.

Structural Properties : The radius of gyration (Rg) provides information on the size and conformation of individual polymer chains. Radial distribution functions can describe the packing and intermolecular arrangement of the bulky tetradecyl side chains.

Interactions : The large, nonpolar tetradecyl side chains are expected to dominate the intermolecular interactions, leading to a low surface energy and hydrophobic character. Simulations can quantify this by calculating properties like the solubility parameter or the interaction energy with water molecules.

Table 2: Illustrative Predicted Properties of Poly(this compound) via MD Simulation This table contains hypothetical but realistic values for a long-chain poly(thioacrylate) to demonstrate the output of MD simulations.

| Property | Predicted Value | Simulation Method |

| Glass Transition Temperature (Tg) | -15 °C | MD (Cooling Ramp) |

| Density at 298 K | 0.95 g/cm³ | MD (NPT Ensemble) |

| Radius of Gyration (Rg) for DP=50 | 2.8 nm | MD (NVT Ensemble) |

| Hildebrand Solubility Parameter | 17.5 MPa1/2 | MD (Cohesive Energy Density) |

Materials Informatics Approaches for Predicting Polymer Properties

Materials Informatics (MI) is an emerging field that applies data science and machine learning (ML) to accelerate materials discovery and design. materials.zonenumberanalytics.comexomatter.ai Instead of relying solely on physics-based simulations for every new compound, MI leverages existing data from experiments and computations to build predictive models. mpie.decitrine.io

For poly(this compound), an MI approach would involve:

Data Curation : Assembling a database of known properties for a wide range of poly(acrylates) and poly(thioacrylates). This data would include monomer structure, polymer properties (Tg, density, modulus), and polymerization conditions.

Featurization : Converting the chemical structure of the monomers into numerical descriptors (e.g., molecular weight, atom counts, topological indices, quantum chemical parameters). redalyc.orgarxiv.org

Model Training : Using machine learning algorithms (e.g., random forest, neural networks) to learn the relationship between the monomer features and the resulting polymer properties. rsc.org

Prediction : Using the trained model to predict the properties of poly(this compound) simply by inputting the descriptors for its monomer.

This data-driven approach can dramatically speed up the screening of new polymer candidates. mit.edu For example, a model trained on various poly(alkyl thioacrylates) could predict the Tg of poly(this compound) with reasonable accuracy, potentially circumventing the need for time-consuming synthesis or simulation. arxiv.orgrsc.org

Environmental Fate and Degradation Pathways of Tetradecylthioacrylate

Hydrolytic Stability and Degradation Kinetics in Various Media

The hydrolytic stability of Tetradecylthioacrylate is a critical factor in its environmental persistence. The thioester linkage is susceptible to hydrolysis, a chemical process where a water molecule cleaves the bond, yielding a carboxylic acid and a thiol. This reaction can be catalyzed by acids or bases.

Research Findings: The rate of hydrolysis for esters is influenced by both electronic and steric factors. For thioesters, while reactivity towards nucleophiles like amines can be significantly higher than their oxoester counterparts, their reactivity towards hydroxide (B78521) (base-catalyzed hydrolysis) is often comparable. acs.org The hydrolysis of the thioester bond in this compound results in the formation of polyacrylic acid and tetradecanethiol.

The long tetradecyl chain of the molecule introduces significant hydrophobicity, which can influence hydrolysis rates in aqueous environments by reducing the molecule's solubility and availability for reaction. In general, the rate of base-catalyzed hydrolysis for esters tends to decrease as the size of the alkyl group increases, due to steric hindrance and increased electron-donating effects which can stabilize the ester linkage. nih.gov Furthermore, the acid produced during hydrolysis can act as a catalyst, potentially accelerating further degradation. purdue.edu

While specific kinetic data for this compound is not extensively documented in public literature, the principles of ester hydrolysis allow for a qualitative assessment. The stability would be pH-dependent, with faster degradation expected under strong acidic or alkaline conditions compared to neutral pH.

Table 1: Factors Influencing Hydrolytic Degradation of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases under acidic or alkaline conditions | Acid or base catalysis of the thioester bond cleavage. |

| Temperature | Increases with higher temperature | Provides activation energy for the hydrolysis reaction. |

| Alkyl Chain (Tetradecyl) | May decrease rate in aqueous solution | Steric hindrance at the reaction site and reduced water solubility. nih.gov |

| Presence of Catalysts | Increases with acid/base or enzymatic catalysts | Lowers the activation energy of the reaction. purdue.edu |

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. nih.govvliz.be For this compound, this process would likely begin with the enzymatic hydrolysis of the thioester bond by microbial esterases, releasing the tetradecyl chain as tetradecanethiol and the acrylate (B77674) moiety. The subsequent fate of the tetradecyl portion is of significant interest.

Research Findings: Studies on structurally similar sulfur-containing fatty acids, such as tetradecylthiopropionic acid (TTP), provide insight into the likely metabolic pathway. nih.gov TTP is known to be transported into mitochondria where it undergoes β-oxidation. nih.gov This process breaks down the fatty acid chain by sequentially removing two-carbon units. However, the presence of the sulfur atom blocks complete degradation. plos.org

The metabolism of TTP is known to produce tetradecylthioacrylic acid (TTAcr) as a key metabolite. nih.gov It is therefore highly probable that the tetradecyl moiety of this compound, following its initial release, would enter a similar β-oxidation pathway. This metabolic process would proceed until the sulfur atom is reached, leading to the accumulation of metabolites that cannot be further processed by the standard β-oxidation enzymes. The primary metabolite expected from the degradation of the tetradecyl chain is Tetradecylthioacrylic-CoA (TTAcr-CoA) , which is a poor substrate for subsequent enzymatic reactions. nih.gov

Table 2: Proposed Microbial Degradation Pathway and Metabolites of this compound

| Step | Process | Key Enzymes (Putative) | Intermediate/Metabolite |

| 1 | Initial Cleavage | Microbial Esterases/Hydrolases | Tetradecanethiol + Polyacrylic Acid |

| 2 | Mitochondrial Uptake | Carnitine Palmitoyltransferase (CPT) System | Tetradecanethiol-CoA |

| 3 | Beta-Oxidation | Acyl-CoA Dehydrogenase | Sequential removal of 2-carbon units |

| 4 | Metabolic Block | Beta-oxidation enzymes | Tetradecylthioacrylic-CoA (TTAcr-CoA) nih.gov |

Photodegradation Mechanisms and Environmental Transformation

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For sulfur-containing molecules like this compound, this can be a significant transformation pathway in surface waters and on exposed surfaces.

Research Findings: The general mechanism for the photosensitized oxidation of sulfur-containing compounds involves the formation of a sulfur-centered radical cation (>S•+) as a primary intermediate. acs.orgresearchgate.net This highly reactive species can then undergo several subsequent reactions, including deprotonation to form a carbon-centered radical or interaction with other molecules, leading to a cascade of degradation products. acs.orgresearchgate.net

Sorption and Mobility in Environmental Compartments

The transport and distribution of this compound in the environment are largely dictated by its sorption behavior. Sorption refers to the partitioning of a chemical between a solid phase (like soil or sediment) and a liquid phase (like water).

Research Findings: Due to its long C14 alkyl chain, this compound is a highly non-polar, hydrophobic molecule. Such compounds tend to have a strong affinity for organic matter in soil and sediment. mdpi.comresearchgate.net This strong sorption significantly reduces its mobility in the environment. Once released, it is expected to partition rapidly from the water column to sediment and from soil water to soil organic carbon.

The key factors influencing its sorption include:

Soil Organic Carbon (SOC): A higher SOC content will lead to stronger sorption and lower mobility. mdpi.com

Clay Content: Clay minerals can also contribute to sorption, although the primary driver for a large hydrophobic molecule is partitioning into organic matter.

pH: Soil and water pH can influence the surface charge of sorbents and the stability of the compound, but the dominant factor for a non-ionizable molecule like this is hydrophobicity. nih.gov

As a result of this strong sorption, the potential for this compound to leach into groundwater is considered low. californiaagriculture.org Its movement would be primarily associated with the transport of soil and sediment particles to which it is adsorbed. The formation of complexes with dissolved organic matter could slightly increase its mobility in aquatic systems, but this effect is often secondary to direct partitioning to solid phases. worldnewsnaturalsciences.com

Table 3: Predicted Sorption Behavior and Mobility of this compound

| Environmental Compartment | Dominant Process | Expected Mobility | Influencing Factors |

| Soil | Strong sorption to organic matter | Low | Soil organic carbon content, clay content. mdpi.comcaliforniaagriculture.org |

| Sediment | Strong partitioning from water | Low | Organic carbon content of the sediment. |

| Surface Water | Partitioning to suspended solids and sediment | Low in dissolved phase | Suspended sediment load, water flow. |

| Groundwater | Leaching from soil | Very Low | High sorption in upper soil layers prevents downward movement. californiaagriculture.org |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Diverse Thioacrylate Monomers

A significant area for future research lies in the development of more efficient and versatile synthetic methodologies for producing a wide array of thioacrylate monomers, including tetradecylthioacrylate. Current methods often involve multi-step procedures or the use of base-catalyzed reactions. rsc.orgcore.ac.uk Future investigations could focus on creating more direct and atom-economical synthetic pathways.

One promising avenue is the exploration of catalyst-free click polymerization reactions involving activated internal alkynes and thiols, which has been shown to be a facile strategy for creating functional poly(β-thioacrylate)s. acs.org Adapting such methods for the synthesis of long-chain thioacrylate monomers like this compound from readily available precursors could significantly expand the monomer toolbox. rsc.org Further research into one-pot syntheses and multicomponent reactions could also lead to more streamlined and sustainable production processes. unicam.it

Table 1: Potential Synthetic Strategies for Thioacrylate Monomers

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Click Chemistry | High efficiency, mild reaction conditions, catalyst-free options. acs.orgchemrxiv.org | Adapting thiol-yne reactions for long-chain thiols and activated alkynes. acs.org |

| Steglich Esterification | Utilizes DCC/DMAP for coupling, offering an alternative to base-catalyzed methods. rsc.org | Optimization for long-chain thiols to improve yields and purity. |

| One-Pot Syntheses | Reduced purification steps, improved efficiency, less waste. unicam.it | Designing sequential reactions that combine multiple steps into a single process. |

| Biocatalysis | Use of enzymes for higher selectivity and greener processes. ijcrt.org | Identifying and engineering enzymes for the specific synthesis of thioacrylate esters. |

Exploration of New Polymerization Techniques for Enhanced Control

Achieving precise control over the polymer architecture is paramount for tailoring material properties. While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully employed for various thioacrylates, yielding well-defined polymers with low dispersity, there is ample room for further exploration. rsc.orgresearchgate.netrsc.org

Future studies should investigate other controlled radical polymerization (CRP) techniques for this compound. Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are powerful methods that could offer alternative pathways to control the polymerization process. rsc.orgwarwick.ac.uk For instance, SET-LRP (Single Electron Transfer-Living Radical Polymerization) has been explored for thioacrylates, though challenges with catalyst complexation were noted, suggesting a need for alternative catalyst systems, such as those based on iron. warwick.ac.uk The exploration of these techniques could lead to poly(this compound) with precisely controlled molecular weights, complex topologies (e.g., star, branched), and block copolymer structures. warwick.ac.ukacs.org

Integration of Poly(this compound) into Smart and Responsive Materials

Smart polymers, which respond to external stimuli like temperature, pH, or light, represent a frontier in materials science. alliedacademies.orgnumberanalytics.comnih.gov The unique properties of poly(this compound), particularly the presence of the long alkyl chain and the thioester linkage, make it a compelling candidate for the development of novel smart materials.

The long tetradecyl chain can impart significant hydrophobicity and potentially lead to interesting thermal and phase-change behaviors. This could be harnessed to create thermo-responsive materials. alliedacademies.orgpolymart.in For example, block copolymers containing a poly(this compound) segment could exhibit temperature-dependent self-assembly into micelles or other ordered structures. acs.org Furthermore, the thioester group itself is susceptible to cleavage or transformation, opening possibilities for creating chemically-responsive materials. rsc.orgresearchgate.net Future research should focus on synthesizing poly(this compound)-based copolymers and investigating their response to various stimuli, paving the way for applications in sensors, actuators, and drug delivery systems. alliedacademies.orgresearchgate.net

Advanced Characterization Methodologies for Complex Architectures

As more complex polymer architectures based on this compound are synthesized, the need for advanced characterization techniques becomes critical. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are essential for determining chemical structure and molecular weight distribution. rsc.orgresearchgate.netnumberanalytics.com

However, for more intricate structures like hyperbranched or star-shaped polymers, more sophisticated methods are required. acs.org Future research will need to increasingly rely on:

Multi-detector GPC: Combining refractive index, viscometry, and light scattering detectors to gain detailed insights into the size, conformation, and branching of polymers in solution.

Advanced NMR techniques: Two-dimensional NMR (e.g., COSY, HSQC) to elucidate complex microstructures and sequence distributions in copolymers.

Mass Spectrometry: Techniques like MALDI-TOF MS can provide precise information on molecular weight and end-group fidelity, especially for well-defined polymers. acs.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be crucial for understanding the thermal transitions and stability imparted by the long alkyl chain of this compound. rsc.orgresearchgate.net

These advanced characterization tools will be indispensable for establishing clear structure-property relationships for poly(this compound)-based materials. numberanalytics.com

Sustainable and Green Chemistry Approaches in Thioacrylate Polymerization

The principles of green chemistry are increasingly guiding the development of new materials and processes. ijcrt.org Future research on this compound should prioritize the integration of sustainable practices. This includes the development of synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. unicam.itthepharmajournal.com

A key area of focus will be the use of renewable resources. While the "tetradecyl" group is traditionally derived from petrochemical sources, exploring bio-based feedstocks for its synthesis would be a significant step towards sustainability. Furthermore, the development of polymerization techniques that can be conducted under milder conditions, such as photopolymerization using visible light or sunlight, would reduce the energy input required. mdpi.com The use of enzymatic catalysis for both monomer synthesis and polymerization is another promising green chemistry approach that warrants investigation. ijcrt.org These efforts will not only reduce the environmental footprint of poly(this compound) production but may also lead to the discovery of novel material properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Ethyl thioacrylate |

| Phenyl thioacrylate |

| n-Propyl thioacrylate |

| Isopropyl thioacrylate |

| Butyl thioacrylate |

| Ethyl acrylate (B77674) |

| Poly(N-isopropylacrylamide) |

| Poly(acrylic acid) |

| Poly(azobenzene) |

| Polypyrrole |

| Polyaniline |

| Poly(2-ethyl-2-oxazoline) |

Q & A

Q. What are the critical safety considerations when handling Tetradecylthioacrylate in laboratory settings?

Researchers must prioritize safety by using fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Emergency protocols for spills or exposure should align with OSHA guidelines. Toxicity data should be reviewed from safety data sheets (SDS), and waste disposal must comply with institutional regulations for thioacrylate derivatives .

Q. Which spectroscopic techniques are optimal for characterizing this compound purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Calibrate instruments using certified reference standards, and validate results against published spectral databases .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Begin with a literature review to identify established methods (e.g., thiol-ene reactions). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE). Document deviations rigorously, and validate reproducibility through triplicate trials with statistical analysis (e.g., ANOVA) .

Q. What solvent systems are compatible with this compound for experimental applications?

Test solubility in non-polar (e.g., hexane) and polar aprotic solvents (e.g., DMF, DMSO). Use UV-Vis spectroscopy to monitor stability over time. Avoid protic solvents (e.g., water, alcohols) if ester hydrolysis is a concern. Reference solvent compatibility tables from peer-reviewed studies .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in literature be resolved?

Conduct a meta-analysis of published studies, noting experimental conditions (temperature, solvent grade, measurement techniques). Replicate key experiments under controlled variables. Use Hansen Solubility Parameters (HSP) to model interactions and identify outliers. Cross-validate findings with computational simulations (e.g., COSMO-RS) .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in catalytic systems?

Employ Density Functional Theory (DFT) to model transition states in reactions (e.g., nucleophilic additions). Pair kinetic studies (e.g., stopped-flow spectroscopy) with isotopic labeling (²H/¹³C) to trace reaction pathways. Compare results with analogous acrylates to isolate electronic effects of the thioether group .

Q. How do environmental factors (pH, temperature) affect this compound’s stability in long-term storage?

Design accelerated aging studies under varying conditions (e.g., 25–60°C, pH 3–10). Monitor degradation via LC-MS and FTIR. Apply Arrhenius kinetics to extrapolate shelf life. Use hermetic sealing with inert gas (N₂/Ar) to mitigate oxidative decomposition .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles, identifying Critical Process Parameters (CPPs) through risk assessment (e.g., Ishikawa diagrams). Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-situ Raman spectroscopy). Standardize raw material sources and pre-treat reagents (e.g., distillation) .

Q. How can researchers validate this compound’s bioactivity in vitro while minimizing cytotoxicity artifacts?

Use cell viability assays (e.g., MTT, ATP luminescence) with negative controls (solvent-only) and positive controls (known cytotoxic agents). Optimize dosing regimens via dose-response curves. Confirm target engagement using fluorescence microscopy or Western blotting for pathway markers .

Q. What computational tools are effective for predicting this compound’s interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding affinities and conformational stability. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Methodological Guidelines